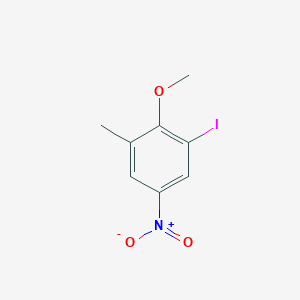

1-iodo-2-methoxy-3-methyl-5-nitrobenzene

描述

Contextualization of 1-Iodo-2-methoxy-3-methyl-5-nitrobenzene within Halogenated Nitroaromatics and Polyfunctionalized Arenes

The chemical compound This compound is a member of two important categories of organic molecules: halogenated nitroaromatics and polyfunctionalized arenes. Its structure is defined by a central benzene (B151609) ring systematically decorated with an iodo, a methoxy (B1213986), a methyl, and a nitro group. This specific arrangement of functional groups makes it a valuable and illustrative example within these chemical classes.

Halogenated nitroaromatics are compounds that feature both a halogen and a nitro group on an aromatic ring. These substances are foundational in the chemical industry, serving as key precursors for a wide array of products including dyes, polymers, and pesticides. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution. nih.gov The halogen, in this case, iodine, acts as an excellent leaving group and provides a reactive handle for various cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The selective catalytic reduction of halogenated nitroaromatics is a widely utilized method for synthesizing halogenated anilines, which are themselves crucial intermediates in the production of pharmaceuticals and agrochemicals. researchgate.net

Polyfunctionalized arenes , also known as polysubstituted benzenes, are aromatic rings that bear multiple substituents. The synthesis of these molecules with precise control over the position of each group is a central challenge in organic chemistry. libretexts.orgfiveable.me The order in which substituents are introduced is critical, as the existing groups on the ring dictate the position and feasibility of subsequent substitutions through their directing and activating or deactivating effects. fiveable.melibretexts.orgpressbooks.pub The functionalization of arenes is a powerful strategy for creating diverse and valuable substances for applications in medicine and agriculture. mdpi.com In this compound, the combination of electron-donating groups (methoxy, methyl) and an electron-withdrawing group (nitro), along with the reactive iodo group, creates a unique chemical environment that can be exploited for selective, stepwise modifications.

Below is a table detailing some of the physicochemical properties of an isomer, 1-Iodo-2-methoxy-5-methyl-3-nitrobenzene, which illustrates the general characteristics of this class of compounds.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 389806-31-9 | aobchem.com |

| Molecular Formula | C₈H₈INO₃ | nih.gov |

| Molecular Weight | 293.06 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Significance of Complex Multifunctionalized Benzene Scaffolds in Contemporary Chemical Research

Complex multifunctionalized benzene scaffolds are cornerstones of modern chemical research, providing the foundational structures for a vast range of functional molecules. The ability to precisely arrange multiple functional groups on a benzene ring allows chemists to fine-tune molecular properties for specific applications in medicinal chemistry and materials science. alfa-chemistry.com

In medicinal chemistry , benzene rings are a ubiquitous feature in the structure of many pharmaceutical agents. These scaffolds provide a rigid framework upon which different functional groups can be appended to optimize interactions with biological targets like enzymes and receptors. alfa-chemistry.comnih.govresearchgate.net The synthesis of diverse libraries of such compounds is a key strategy in drug discovery for identifying new therapeutic leads. nih.gov The unique substitution pattern on a molecule like this compound can serve as a starting point for creating novel pharmacologically active molecules. alfa-chemistry.com

In materials science , polyfunctionalized arenes are essential building blocks for creating novel organic materials with tailored electronic and optical properties. alfa-chemistry.com For example, they are used in the synthesis of polymers with high thermal stability and specialized optical characteristics. alfa-chemistry.com The presence of a halogen, such as the iodine in the title compound, is particularly advantageous as it permits the use of powerful synthetic tools like palladium-catalyzed cross-coupling reactions. These reactions enable the construction of larger, conjugated systems used in organic electronics and photovoltaics.

Furthermore, the pursuit of efficient and selective methods for synthesizing these complex scaffolds is a significant driver of innovation in organic chemistry. The challenges associated with controlling regioselectivity in polysubstituted benzenes have spurred the development of new catalysts, reaction conditions, and synthetic strategies. pressbooks.pubresearchgate.net Thus, molecules like this compound are not only valuable for their potential applications but also as platforms for advancing the fundamental principles of chemical synthesis.

Structure

3D Structure

属性

IUPAC Name |

1-iodo-2-methoxy-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJUUBDOTCMEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Chemical Transformations Involving 1 Iodo 2 Methoxy 3 Methyl 5 Nitrobenzene

Reactivity of the Aryl Iodide Moiety in Polyfunctionalized Arenes

The carbon-iodine bond in 1-iodo-2-methoxy-3-methyl-5-nitrobenzene is a key site for synthetic modification. Its reactivity is modulated by the electronic and steric environment created by the adjacent methoxy (B1213986), methyl, and nitro groups.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring. The viability of this pathway is heavily dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com In the case of this compound, the powerful electron-withdrawing nitro group is situated meta to the iodine atom.

This meta-positioning prevents the nitro group from effectively delocalizing the negative charge of the Meisenheimer complex through resonance. youtube.com Consequently, the aryl iodide moiety in this specific isomer is significantly deactivated towards traditional SNAr reactions. Standard SNAr conditions are unlikely to facilitate the displacement of the iodide by a nucleophile, making this pathway mechanistically unfavorable compared to alternatives like metal-catalyzed couplings.

The aryl iodide bond is an excellent handle for transition metal-catalyzed cross-coupling reactions due to its relatively low bond strength, which facilitates oxidative addition to the metal center. wikipedia.org this compound is thus an ideal substrate for forming new carbon-carbon bonds via Suzuki-Miyaura and Sonogashira-type couplings.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically catalyzed by a palladium complex. researchgate.net The high reactivity of the C-I bond allows the reaction to proceed under mild conditions, and the presence of other functional groups, including the nitro group, is well-tolerated. nih.gov

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org Aryl iodides are the most reactive halides for this transformation. wikipedia.org Studies on similar substrates, such as 1-iodo-4-nitrobenzene, have shown that the coupling proceeds efficiently without affecting the nitro group. nih.govchegg.com

| Reaction Type | Coupling Partner | Catalyst System | Plausible Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methoxy-3-methyl-5-nitro-1,1'-biphenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-((2-Methoxy-3-methyl-5-nitrophenyl)ethynyl)benzene |

While less common than cross-coupling, the functionalization of C-H bonds ortho to a halide offers an atom-economical synthetic strategy. The iodine atom in this compound can serve as a directing group for the selective activation of the adjacent C-H bond at the C6 position. This process typically involves a palladium catalyst that undergoes oxidative addition into the C-I bond, followed by coordination to the ortho C-H bond in a cyclometalation step. Subsequent reductive elimination can form a new bond at the ortho position. In some catalytic cycles, it is possible to reconstruct the aryl-iodine bond, leading to a net C-H functionalization. This pathway, however, requires specific catalytic systems designed for C-H activation and is a more advanced transformation for this substrate.

The iodine atom in aryl iodides can be oxidized from its I(I) state to higher oxidation states, typically I(III) or I(V), forming hypervalent iodine compounds. These species are powerful and selective oxidizing agents in organic synthesis. The formation of stable hypervalent iodine reagents is often facilitated by electron-withdrawing groups on the aromatic ring. Research has demonstrated that an ortho-nitro group is particularly effective at stabilizing novel hypervalent iodine(III/V) structures. rsc.org

While this compound lacks an ortho-nitro group, it can still be oxidized to form common hypervalent iodine(III) reagents, such as a (diacetoxyiodo)arene, using peracids in the presence of acetic acid. The resulting compound, (diacetoxyiodo)-2-methoxy-3-methyl-5-nitrobenzene, could then be used in various oxidative transformations, such as the α-oxidation of ketones or the oxidative functionalization of alkenes. The electronic nature of the highly substituted ring would modulate the reactivity and stability of such an intermediate.

Transformations of the Nitro Group within the Highly Substituted Aromatic System

The nitro group is a versatile functional group, primarily serving as a precursor to the synthetically valuable aniline (B41778) moiety. Its transformation requires careful selection of reagents to avoid unwanted side reactions with other functional groups on the ring.

The reduction of the nitro group in this compound to the corresponding aniline is a critical transformation. The primary challenge is achieving chemoselectivity, specifically preserving the sensitive carbon-iodine bond, which is susceptible to reductive cleavage (hydrodeiodination). A variety of methods have been developed for the selective reduction of aromatic nitro groups in the presence of halides. organic-chemistry.orgwikipedia.org

Common methods include:

Catalytic Hydrogenation: Using catalysts like platinum(IV) oxide (PtO₂) or carefully controlled conditions with palladium on carbon (Pd/C) can reduce the nitro group while minimizing hydrodehalogenation.

Metal Reductions in Acidic Media: Reagents such as iron powder (Fe) or tin(II) chloride (SnCl₂) in acidic solutions (e.g., HCl or acetic acid) are classic and effective methods for this conversion. wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a catalyst can provide mild and selective reduction conditions. rsc.org

Sulfide-based Reagents: Sodium sulfide (B99878) or sodium hydrosulfite can selectively reduce one nitro group in the presence of another or in the presence of other reducible functional groups. wikipedia.org

These methods allow for the synthesis of 3-iodo-4-methoxy-5-methylaniline, a valuable intermediate for further diversification, for instance, through N-acylation, diazotization, or subsequent cross-coupling reactions at the C-I bond.

| Reagent System | Typical Conditions | Selectivity Notes |

| Fe / NH₄Cl | Ethanol / Water, Reflux | High chemoselectivity for nitro group; tolerates aryl halides well. |

| SnCl₂·2H₂O | Ethanol, Reflux | Effective and common; requires basic workup to liberate the free amine. |

| H₂ (g), Pd/C | Methanol, RT | Requires careful monitoring to prevent competitive C-I bond hydrogenolysis. |

| Sodium Hydrosulfite | Aqueous / Organic Biphasic | Mild conditions, often used for sensitive substrates. |

Photochemical Reactivity and Degradation Pathways of Nitroaromatics

The photochemical behavior of nitroaromatic compounds, such as this compound, is characterized by unique photoinduced pathways. A key feature of these molecules is their capacity for sub-picosecond intersystem crossing between singlet and triplet excited states, a process facilitated by the presence of oxygen-centered non-bonding orbitals. rsc.org This rapid transition is one of the strongest examples of singlet-triplet coupling observed in organic molecules. rsc.org

Upon absorption of UV radiation, nitroaromatic compounds can undergo a variety of transformations. A significant photodissociation channel involves the release of nitric oxide (NO). rsc.orgucl.ac.uk This process is not a simple bond cleavage but rather a complex sequence of atomic rearrangements and changes in electronic states. rsc.org The efficiency of this NO photorelease is influenced by the molecular structure, with factors such as the presence of ortho-methyl groups and the extent of π-conjugation playing a crucial role. ucl.ac.uk Theoretical models suggest that the process proceeds from a triplet excited state minimum through a reactive singlet-triplet crossing, and the energy barrier to reach this crossing point is related to the photoreaction's efficiency. ucl.ac.uk

In addition to NO release, other degradation pathways have been observed for nitroaromatic compounds. For instance, the photolysis of nitrobenzene (B124822) can lead to the elimination of nitrogen dioxide (NO2) and atomic oxygen. researchgate.net Studies on nitrobenzene and o-nitrotoluene have shown that both NO and NO2 elimination occur, with the translational energy distributions for the NO elimination channel indicating the involvement of two distinct dissociation mechanisms. researchgate.net The photodissociation rates for nitrobenzene have been found to be very fast at wavelengths like 193 nm and 248 nm, exceeding 7 × 10⁷ s⁻¹, while at 266 nm, a slower rate of 1.7 × 10⁷ s⁻¹ has been measured. researchgate.net

The surrounding environment and the presence of other chemical species can also influence the photochemical degradation pathways. For example, the photolysis of nitroaromatic compounds under sunlight is considered a potential source of nitrous acid (HONO) in the atmosphere. acs.org Furthermore, in the presence of alkyl thiols, photoirradiation of nitrobenzene derivatives can lead to the formation of sulfonamides through a proposed mechanism involving a photo-excited biradical. tandfonline.comtandfonline.com

The degradation of nitroaromatic compounds is not limited to photochemical reactions. Biological pathways, particularly in bacteria, have evolved to mineralize these compounds. nih.govnih.govasm.org These pathways can be either oxidative or reductive. Oxidative degradation can be initiated by monooxygenase or dioxygenase enzymes, which can replace the nitro group with a hydroxyl group or attack the aromatic ring. dtic.mil Reductive pathways typically involve the conversion of the nitro group to amino groups via nitroso and hydroxylamine (B1172632) intermediates. dtic.milnih.gov

Investigation of Nitroso and Hydroxylamine Intermediates

Hydroxylamine derivatives are a more commonly observed and studied intermediate in the reduction of nitroaromatics. nih.gov These N-arylhydroxylamines can be formed through various methods, including the catalytic reduction of aromatic nitro compounds and the controlled oxidation of primary amines. mdpi.comresearchgate.net The selective synthesis of phenylhydroxylamine and its derivatives from aromatic nitro compounds is an area of active research, as these intermediates are valuable in chemical synthesis. mdpi.com However, achieving high selectivity can be challenging because the reduction often proceeds to the thermodynamically more stable amine. mdpi.com

Various reducing agents and catalytic systems have been employed to facilitate the reduction of nitroaromatics and to study the intermediate species. Metals such as zinc, tin, and iron have been used, where the metal donates electrons in the presence of a proton donor to reduce the nitro group. mdpi.com Catalytic hydrogenation using molecular hydrogen (H₂) is another common and environmentally friendly method. mdpi.com

Influence of Methoxy and Methyl Substituents on Aromatic Reactivity and Regioselectivity

Electronic Directing Effects in Electrophilic and Nucleophilic Processes

The methoxy (-OCH₃) and methyl (-CH₃) groups attached to an aromatic ring, as in this compound, significantly influence the ring's reactivity and the regioselectivity of substitution reactions. pku.edu.cnstudysmarter.co.uk

The methyl group is also an activating group and an ortho, para-director, although it is considered a moderately activating group. oneclass.comyoutube.com Its activating effect is primarily due to induction, where the alkyl group donates electron density through the sigma bond to the aromatic ring. youtube.com This inductive effect stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. msu.edu

In nucleophilic aromatic substitution (NAS), the electronic effects of these substituents are reversed. The presence of electron-donating groups like methoxy and methyl generally deactivates the ring towards NAS, as they increase the electron density of the ring, making it less attractive to nucleophiles. However, the presence of a strong electron-withdrawing group, such as the nitro group in this compound, is typically required for NAS to occur. The rate of substitution is substantially enhanced when electron-withdrawing groups are present ortho and para to the leaving group. msu.edu

When multiple substituents are present on the benzene (B151609) ring, their directing effects can either reinforce or oppose each other. If the directing effects conflict, the more powerful activating group generally dictates the position of substitution. oneclass.com

Below is an interactive data table summarizing the directing effects of these substituents in electrophilic aromatic substitution.

Steric Hindrance Considerations in Catalytic and Directed Transformations

Beyond electronic effects, the physical size of substituents like methoxy and methyl groups can play a critical role in determining the outcome of chemical reactions, a phenomenon known as steric hindrance. libretexts.org Steric hindrance refers to the spatial arrangement of atoms within a molecule that may impede a chemical reaction.

In the context of this compound, the methoxy and methyl groups are positioned adjacent to each other (ortho), creating a sterically crowded environment around that region of the aromatic ring. This crowding can influence the regioselectivity of substitution reactions by making it more difficult for incoming reagents or catalysts to approach the positions closest to these bulky groups.

For example, in electrophilic aromatic substitution, while the methoxy and methyl groups electronically direct incoming electrophiles to the ortho and para positions, steric hindrance from these groups can disfavor substitution at the ortho positions. libretexts.org Attack at the ortho position (C4 in this specific molecule, relative to the methoxy group) would be sterically hindered by the adjacent methyl group. Consequently, the para position relative to the strongest activating group often becomes the preferred site of reaction, assuming it is available and not blocked by other substituents. libretexts.org The size of the attacking electrophile is also a factor; larger electrophiles are more susceptible to steric hindrance. libretexts.org

In catalytic transformations, steric hindrance can be even more pronounced. The active site of a catalyst has a specific three-dimensional structure, and if the substrate molecule is too bulky to fit properly, the reaction rate can be significantly reduced or the reaction may not occur at all. For directed metalation reactions, where a substituent directs a metalating agent (like an organolithium reagent) to an adjacent position, steric bulk can either block the desired reaction or, in some cases, direct the metalation to a less hindered site.

The interplay between electronic and steric effects is a key consideration in predicting the products of reactions involving substituted aromatic compounds. While electronic effects determine the inherent reactivity of different positions on the ring, steric factors can modify this preference by selectively hindering attack at certain sites.

The following interactive table provides a qualitative assessment of the steric impact of the substituents in this compound.

Computational and Theoretical Investigations of 1 Iodo 2 Methoxy 3 Methyl 5 Nitrobenzene and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 1-iodo-2-methoxy-3-methyl-5-nitrobenzene. These methods provide insights into the electronic structure and three-dimensional arrangement of atoms, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Applications in Conformational and Stability Analysis

It is anticipated that the steric hindrance between the bulky iodine atom and the adjacent methoxy (B1213986) and methyl groups will play a critical role in defining the lowest energy conformer. Furthermore, the electronic effects of the substituents—the resonance donation from the methoxy group and the inductive and resonance withdrawal by the nitro group—will shape the electron density distribution across the aromatic ring. DFT calculations can quantify these effects, providing a detailed picture of the molecule's stability and electronic landscape.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| C-I Bond Length | 2.08 - 2.12 Å | Steric hindrance, electronic effects of adjacent groups |

| C-N Bond Length | 1.45 - 1.49 Å | Resonance delocalization of the nitro group |

| Dihedral Angle (C-C-O-C) | 0° - 30° | Balance between steric repulsion and π-conjugation |

Prediction of Spectroscopic Properties (e.g., IR, NMR) for Structural Elucidation

Computational spectroscopy, a key application of quantum chemistry, allows for the prediction of spectroscopic data that can aid in the experimental identification and characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups. Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro group (typically in the 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹ regions, respectively), the C-O stretching of the methoxy group (around 1020-1250 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be accurately predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons would exhibit distinct chemical shifts depending on their proximity to the electron-donating and electron-withdrawing substituents. The carbon atom attached to the iodine would show a characteristic upfield shift due to the heavy atom effect.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Range | Notes |

|---|---|---|---|

| IR | ν(NO₂) asymmetric | 1500 - 1560 cm⁻¹ | Strong intensity |

| IR | ν(NO₂) symmetric | 1335 - 1370 cm⁻¹ | Strong intensity |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Influenced by substituent electronic effects |

| ¹³C NMR | C-I | δ 90 - 100 ppm | Heavy atom effect |

Mechanistic Studies through Advanced Computational Modeling

Advanced computational modeling can provide deep insights into the reaction mechanisms involving this compound, helping to understand its reactivity in various chemical transformations.

Transition State Analysis and Reaction Pathway Elucidation

For any proposed reaction involving this molecule, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state(s)—the highest energy points along the reaction coordinate. By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility and rate of a reaction can be predicted. This analysis would be crucial in understanding how the unique substitution pattern of this compound influences its reactivity.

Characterization of Transient Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates. Computational chemistry allows for the in-silico "capture" and characterization of these transient species. For reactions involving this compound, potential intermediates could include Meisenheimer complexes in nucleophilic aromatic substitution reactions or organometallic species in transition-metal-catalyzed cross-couplings. By calculating the geometries, energies, and electronic structures of these intermediates, a more complete picture of the reaction mechanism can be constructed.

Chemometric and Multivariate Statistical Analysis in Structure-Reactivity Relationships

While specific chemometric studies on this compound are not available, this approach would be highly valuable for understanding its behavior within a larger dataset of related compounds. By computationally generating a series of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a library of substituted nitrobenzenes, multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) could be employed.

This type of analysis would help to identify the key molecular features that govern the reactivity of these compounds. For example, it could reveal quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR), providing predictive models for the reactivity or other properties of new, unsynthesized derivatives.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) for Substituent Effects

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful statistical techniques used in chemometrics to analyze complex datasets and reveal underlying patterns. elsevier.es In the context of substituted benzene (B151609) derivatives, these methods can be employed to classify substituents based on their electronic and steric effects. While a specific PCA or HCA study on this compound is not available in the current literature, the principles of these analyses allow for a hypothetical consideration of how its substituent effects would be characterized.

A typical approach involves compiling a dataset of various monosubstituted and polysubstituted benzenes and their calculated molecular descriptors. These descriptors can include quantum chemical parameters such as dipole moment, HOMO/LUMO energies, atomic charges, and molecular volume. elsevier.es PCA would then reduce the dimensionality of this dataset by transforming the original variables into a smaller set of uncorrelated principal components (PCs). The first few PCs typically capture the most significant variance in the data, often corresponding to well-understood chemical concepts like electron-donating/withdrawing ability and steric bulk.

To illustrate how such data would be organized for PCA and HCA, the following interactive table presents hypothetical molecular descriptors for a set of substituted benzenes, including our compound of interest.

| Compound | Substituents | Dipole Moment (D) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| Benzene | -H | 0.0 | -9.25 | 1.15 |

| Toluene (B28343) | -CH3 | 0.36 | -8.85 | 1.19 |

| Anisole | -OCH3 | 1.38 | -8.21 | 1.25 |

| Nitrobenzene (B124822) | -NO2 | 4.22 | -10.12 | -0.88 |

| Iodobenzene | -I | 1.70 | -9.03 | 0.12 |

| This compound | -I, -OCH3, -CH3, -NO2 | Value | Value | Value |

Note: The values for this compound are hypothetical and would need to be determined through quantum chemical calculations.

Quantitative Analysis of Substituent Effects on Aromaticity and Electron Density

The substituents on a benzene ring significantly influence its aromaticity and the distribution of electron density. These effects can be quantified using various theoretical descriptors, including Hammett substituent constants and calculated aromaticity indices.

Substituent Effects on Electron Density:

The electronic nature of the substituents in this compound is a combination of inductive and resonance effects. The methoxy and methyl groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. minia.edu.eg Conversely, the nitro group is a strong electron-withdrawing group, decreasing the electron density of the ring. minia.edu.eglibretexts.org The iodo group exhibits a dual character; it is inductively electron-withdrawing but can donate electron density through resonance. minia.edu.eg

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu The Hammett constant (σ) for a substituent reflects its electron-donating or electron-withdrawing ability. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. utexas.edu

The following interactive table presents the Hammett constants for the substituents present in this compound.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -I | +0.353 | +0.276 |

| -OCH3 | +0.115 | -0.268 |

| -CH3 | -0.069 | -0.170 |

| -NO2 | +0.710 | +0.778 |

Data sourced from Wikipedia's compilation of Hammett constants. wikipedia.org

Substituent Effects on Aromaticity:

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. It can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). acs.orgnih.gov HOMA is a geometry-based index, where a value of 1 indicates a fully aromatic system like benzene, and lower values suggest decreased aromaticity. acs.org NICS is a magnetic criterion, where negative values inside the ring are indicative of aromaticity. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and powerful tool for the detailed structural analysis of organic compounds in solution, providing a definitive map of the molecular framework.

The foundational techniques of ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. For 1-iodo-2-methoxy-3-methyl-5-nitrobenzene, the precise chemical shifts, coupling patterns, and signal intensities in both ¹H and ¹³C NMR spectra would provide an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for each of its non-equivalent protons. In the aromatic region, two singlets or narrowly split doublets are expected, corresponding to the two protons on the benzene (B151609) ring. The positions of these signals are heavily influenced by the electronic effects of the various substituents. The strongly electron-withdrawing nitro group (-NO₂) will cause a significant downfield shift (deshielding) for any nearby protons. In contrast, the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups will induce an upfield shift (shielding). The iodine atom exerts a dual influence through its inductive electron-withdrawing effect and a weaker electron-donating resonance effect.

Given the substitution pattern, the proton at the C4 position is predicted to be the most downfield, being para to the potent nitro group and ortho to the iodine atom. The proton at the C6 position, influenced by the ortho methoxy and para methyl groups, will likely appear at a more upfield position. The protons of the methoxy and methyl groups themselves would be readily identifiable as sharp singlets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (at C6) | 7.5 - 7.8 | s |

| Ar-H (at C4) | 7.9 - 8.2 | s |

| -OCH₃ | 3.9 - 4.1 | s |

| -CH₃ | 2.3 - 2.5 | s |

¹³C NMR Spectroscopy

Complementing the proton data, the ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom within this compound will produce a distinct signal, with its chemical shift being highly sensitive to its electronic environment. The carbon atom bonded to the nitro group (C5) is expected to be significantly deshielded, thus appearing at a high chemical shift value. Conversely, the carbon atom attached to the iodine (C1) will be notably shielded due to the "heavy atom effect." The carbons bearing the methoxy (C2) and methyl (C3) groups will also exhibit characteristic chemical shifts. It is also anticipated that the quaternary carbons (C1, C2, C3, C5) will display weaker signals in comparison to the protonated carbons (C4, C6).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-I) | 90 - 100 |

| C2 (-OCH₃) | 155 - 160 |

| C3 (-CH₃) | 130 - 135 |

| C4 | 125 - 130 |

| C5 (-NO₂) | 145 - 150 |

| C6 | 115 - 120 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 20 - 25 |

In-situ NMR monitoring is a sophisticated technique that allows for the study of reaction kinetics and the identification of transient intermediates directly within the reaction vessel, obviating the need for sample isolation. researchgate.net In the synthesis of this compound, which would likely proceed via the nitration of a precursor such as 2-iodo-6-methoxy-4-methylbenzene, in-situ NMR could provide invaluable mechanistic details.

By acquiring a series of NMR spectra at regular intervals throughout the reaction, it is possible to track the consumption of starting materials and the formation of products in real time. This data facilitates the determination of reaction rates and allows for the fine-tuning of reaction conditions, such as temperature and reagent concentrations. Moreover, this technique can reveal the presence of short-lived intermediates that would otherwise be undetectable, thus providing a more complete understanding of the reaction pathway. For instance, in electrophilic aromatic nitration reactions, the transient formation of sigma complexes, also known as Wheland intermediates, could potentially be observed under carefully controlled conditions. sciepub.comstmarys-ca.eduresearchgate.net

While this compound is an achiral molecule with limited conformational flexibility in its aromatic core, advanced NMR techniques are indispensable for the characterization of more complex molecules that could be synthesized from it. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the spatial proximity of atoms, which is crucial for assigning stereochemistry and analyzing preferred conformations in more elaborate structures. rsc.orgauremn.org.br

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing highly accurate information about the mass-to-charge ratio of ions. This allows for the precise determination of molecular weight and elemental composition, as well as detailed structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of providing exceptionally accurate mass measurements, which can be used to unequivocally determine the elemental composition of a molecule. For this compound, with the molecular formula C₈H₈INO₃, the theoretical exact mass can be calculated with a high degree of precision. An experimental HRMS measurement that closely matches this theoretical value would serve as definitive confirmation of the molecular formula, effectively ruling out any other potential formulas with the same nominal mass.

Theoretical Exact Mass Calculation for C₈H₈INO₃

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | 292.954892 |

The fragmentation pattern observed in a mass spectrum provides a unique molecular fingerprint that is invaluable for structural elucidation. For aromatic nitro compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂, 46 Da) or the loss of NO (30 Da). miamioh.edunih.govnih.govyoutube.com Halogenated aromatic compounds frequently exhibit fragmentation through the loss of the halogen atom. nih.govacs.org Consequently, the mass spectrum of this compound is expected to display a prominent molecular ion peak, along with fragment ions corresponding to the loss of I, NO₂, NO, and potentially a methyl radical (CH₃) from the methoxy group.

The coupling of chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for the analysis of individual components within complex mixtures.

GC-MS

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds, a category that includes this compound. In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and their interactions with the stationary phase of the column. The separated components then sequentially enter the mass spectrometer for detection and identification. This technique would be invaluable for assessing the purity of a synthesized sample of this compound and for identifying any potential byproducts from the synthesis. The retention time in the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound. documentsdelivered.comresearchgate.netnih.gov

LC-MS

LC-MS is a versatile and powerful technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. In the context of this compound, LC-MS would be particularly advantageous for the separation and analysis of isomers that may prove difficult to resolve using GC. nih.govresearchgate.netrsc.orgshimadzu.comnih.gov For instance, if the synthesis of the target compound were to yield other positional isomers of iodo-methoxy-methyl-nitrobenzene, a suitable LC method could be developed to achieve their separation prior to their introduction into the mass spectrometer for identification. The judicious choice of the stationary and mobile phases in the liquid chromatograph is paramount for achieving a successful and efficient separation of such closely related isomers.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is fundamental for identifying the functional groups present in a molecule and gaining insights into its conformational isomers.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are essential for identifying the characteristic functional groups within this compound. Although a specific spectrum for this compound is not available, the expected absorption bands can be predicted based on the known ranges for its constituent groups. For instance, the nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The methoxy group (O-CH₃) would show C-H stretching vibrations around 2850-2960 cm⁻¹ and a characteristic C-O stretching band. Aromatic C-H and C=C stretching vibrations would also be present. The presence of the methyl group would be confirmed by its characteristic C-H stretching and bending vibrations. The carbon-iodine (C-I) stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

To gain a deeper understanding of the vibrational modes and to aid in the assignment of experimental spectra, computational methods are often employed. Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of this compound. By comparing the computationally predicted spectrum with the experimental FT-IR data, a more accurate and detailed assignment of the vibrational bands can be achieved. This correlation is also instrumental in identifying different conformational isomers that may exist.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. beilstein-journals.org Furthermore, this technique would reveal details about the intermolecular interactions, such as halogen bonding involving the iodine atom, which can play a significant role in the crystal packing and physical properties of the compound. beilstein-journals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Mechanisms

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radical intermediates. uhmreactiondynamics.org In the context of reactions involving this compound, particularly those initiated by light or radical initiators, EPR would be the primary tool to identify and study any radical species formed. uhmreactiondynamics.org The resulting EPR spectrum would provide information about the structure and electronic environment of the radical intermediate. uhmreactiondynamics.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for these purposes. By developing a suitable chromatographic method, one can separate the target compound from any starting materials, byproducts, or impurities. These techniques are also used to determine the yield of a reaction and to optimize reaction conditions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography and High-Performance Liquid Chromatography are powerful analytical techniques for separating and analyzing the components of a mixture. In the context of this compound, these methods are invaluable for assessing the purity of a sample and quantifying its concentration.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the substituted benzene structure of this compound, it is expected to have sufficient volatility for GC analysis. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving good resolution. For nitroaromatic compounds, a variety of capillary columns can be employed.

While specific experimental data for this compound is not extensively documented in publicly available literature, typical conditions for related nitroaromatic compounds can be extrapolated. For instance, a non-polar or medium-polarity column would likely be effective. Detection is often achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

An illustrative HPLC method for a structurally similar compound, 1-methoxy-2-methyl-4-nitrobenzene, utilizes a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water. This suggests that a similar approach would be effective for this compound. The presence of the iodo-group would likely increase the retention time compared to its non-iodinated counterpart under the same conditions due to increased hydrophobicity. A UV-Vis detector would be suitable for detection, as the nitrobenzene (B124822) chromophore absorbs strongly in the UV region.

Below are hypothetical, yet representative, data tables for the GC and HPLC analysis of this compound, based on the analysis of analogous compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Electron Capture Detector (ECD) |

| Expected Retention Time | 10 - 15 min |

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Expected Retention Time | 5 - 8 min |

Thin Layer Chromatography (TLC) for Reaction Progression

Thin Layer Chromatography is a simple, rapid, and cost-effective technique that is indispensable in a synthetic chemistry laboratory for monitoring the progress of a reaction. By spotting a small amount of the reaction mixture onto a TLC plate at different time points, a chemist can qualitatively assess the consumption of starting materials and the formation of products.

For a reaction involving the synthesis or modification of this compound, TLC can provide immediate feedback. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation between the starting materials, intermediates, and the final product.

The polarity of the eluent is adjusted to control the movement of the spots on the plate. A more polar eluent will cause the spots to travel further up the plate. For a molecule like this compound, which has moderate polarity, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used.

The position of a compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different compounds in the reaction mixture will have different Rf values, allowing for their visual separation. Visualization of the spots can often be done under UV light, as the aromatic and nitro groups in the molecule will absorb UV radiation and appear as dark spots on a fluorescent background.

Table 3: Illustrative Thin Layer Chromatography (TLC) System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum backing |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.3 - 0.5 |

Future Research Directions and Theoretical Perspectives

Development of Novel and Sustainable Synthetic Routes to Highly Substituted Iodo-Nitrobenzenes

The efficient and environmentally benign synthesis of polysubstituted nitroaromatic compounds is a cornerstone of modern organic chemistry. Traditional methods often rely on harsh conditions and produce significant waste. Future research will undoubtedly focus on developing novel and sustainable synthetic strategies to access molecules like 1-iodo-2-methoxy-3-methyl-5-nitrobenzene.

| Synthetic Approach | Key Features | Potential Advantages |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto an existing aromatic core. | Increased efficiency, reduced step count, access to novel derivatives. |

| Flow Chemistry | Continuous processing in microreactors. | Improved safety, scalability, and reaction control. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

| Photoredox Catalysis | Utilization of light to drive chemical reactions. | Access to unique reaction pathways, mild conditions. |

Exploration of Unprecedented Reaction Pathways and Catalytic Systems for Further Functionalization

The diverse array of functional groups on this compound provides multiple handles for further chemical modification. The carbon-iodine bond is a prime site for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

Future research will likely focus on uncovering unprecedented reaction pathways and developing novel catalytic systems to exploit the unique reactivity of this molecule. This could involve the exploration of C-H activation strategies to functionalize the remaining C-H bonds on the aromatic ring, a notoriously challenging yet highly desirable transformation. The development of catalysts that can selectively target a specific C-H bond in the presence of other reactive functional groups would be a significant breakthrough. Furthermore, investigating the interplay between the different substituents and their influence on the regioselectivity and reactivity of various transformations will be crucial for designing tailored synthetic strategies.

Advanced Computational Predictions for Designer Molecules and Tailored Reactivity

The advent of powerful computational tools has revolutionized the field of chemistry, allowing for the in-silico design of molecules and the prediction of their reactivity. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the electronic structure of this compound and to predict its behavior in various chemical reactions.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energies. | Prediction of reactivity, regioselectivity, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Understanding of solvent effects and catalyst-substrate interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physical properties. | Design of molecules with desired properties. |

Interdisciplinary Applications in Advanced Materials Science and Chemical Biology (as building blocks for complex scaffolds)

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of more complex molecular scaffolds with potential applications in diverse interdisciplinary fields.

In materials science , the rigid and well-defined geometry of this and related molecules can be exploited to construct novel organic materials with interesting photophysical or electronic properties. For example, by incorporating this unit into larger conjugated systems, it may be possible to develop new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular sensors. The presence of the heavy iodine atom could also impart unique properties, such as phosphorescence, which is desirable in certain optoelectronic applications.

In chemical biology , nitroaromatic compounds are known to possess a wide range of biological activities. scielo.brnih.gov The this compound scaffold could serve as a starting point for the synthesis of new drug candidates. The various functional groups can be modified to optimize binding to specific biological targets. For instance, the iodo group can be used as a handle for bioconjugation or for the introduction of other functionalities through cross-coupling reactions. The nitro group can also be reduced to an amino group, providing another point for diversification and potentially altering the biological activity profile of the molecule. The development of efficient synthetic routes to derivatives of this compound will be crucial for exploring its full potential in medicinal chemistry and chemical biology.

常见问题

Q. What are the standard synthetic routes for 1-iodo-2-methoxy-3-methyl-5-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene derivative. For example:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄).

- Methylation and Methoxylation : Install methyl and methoxy groups via Friedel-Crafts alkylation or nucleophilic substitution.

- Iodination : Electrophilic iodination using I₂ with an oxidizing agent (e.g., HNO₃) or directed ortho-metalation strategies. This compound is cataloged as a building block for organic synthesis, indicating its utility in multi-step reactions .

Q. What characterization techniques are critical for confirming its structure?

- X-ray Crystallography : Resolves atomic positions and confirms regiochemistry. Tools like ORTEP-3 aid in visualizing crystal structures .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes substituent positions (e.g., nitro vs. methoxy chemical shifts).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of nitrobenzene derivatives.

- Storage : Keep away from reducing agents due to potential nitro group reactivity. Safety guidelines for analogous iodinated nitrobenzenes recommend strict adherence to SDS protocols .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Database Integration : Platforms like REAXYS and PISTACHIO analyze reaction pathways and regioselectivity. For example, the iodine substituent may facilitate Suzuki-Miyaura coupling, while the nitro group directs electrophilic substitution.

- DFT Calculations : Predict electronic effects (e.g., nitro group’s electron-withdrawing impact on iodination sites) .

Q. How to address contradictions between experimental and theoretical spectroscopic data?

- Cross-Validation : Combine X-ray crystallography (definitive structural proof) with computational NMR simulations (e.g., DFT-based chemical shift predictions).

- Dynamic Effects : Consider conformational flexibility or solvent interactions that may skew NMR results. ORTEP-3 can help identify crystal packing effects .

Q. What strategies optimize regioselective functionalization of this compound?

- Directing Groups : The nitro group at position 5 can direct electrophilic attacks to specific positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., methoxy group) to control substitution patterns.

- Metal-Mediated Coupling : Use palladium catalysts to target the iodine substituent for cross-coupling .

Q. How to analyze thermal stability and decomposition pathways?

- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating.

- DSC (Differential Scanning Calorimetry) : Identifies exothermic/endothermic events.

- Reference Analogues : Compare with NIST thermochemical data for nitrobenzene derivatives (e.g., 1,3,5-trinitrobenzene) to infer stability trends .

Methodological Recommendations

- Structural Ambiguities : Always cross-validate NMR with X-ray data, as crystallography provides unambiguous proof .

- Reaction Optimization : Screen catalysts (e.g., Pd for cross-coupling) and solvents (DMF, toluene) to enhance yields .

- Safety Compliance : Regularly consult updated SDS for iodinated nitro compounds, as degradation products may pose unforeseen hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。